molecular formula C8H13N3O3S B11794411 (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B11794411
M. Wt: 231.27 g/mol
InChI Key: WUPZAODJAVUVQV-UHFFFAOYSA-N
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Description

(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a cyclopropyl group, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the cyclopropyl intermediate using reagents such as methanesulfonyl chloride in the presence of a base.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound might be explored as a potential drug candidate. Its structural features could allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine: can be compared with other oxadiazole derivatives, cyclopropyl compounds, and sulfonyl-containing molecules.

    Oxadiazole Derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.

    Cyclopropyl Compounds: The cyclopropyl group is a common motif in medicinal chemistry, often used to enhance the metabolic stability of drug candidates.

    Sulfonyl-Containing Molecules: Sulfonyl groups are important in medicinal chemistry for their ability to improve the solubility and bioavailability of compounds.

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which could confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

[3-(2-methyl-1-methylsulfonylcyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C8H13N3O3S/c1-5-3-8(5,15(2,12)13)7-10-6(4-9)14-11-7/h5H,3-4,9H2,1-2H3

InChI Key

WUPZAODJAVUVQV-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=NOC(=N2)CN)S(=O)(=O)C

Origin of Product

United States

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